molecular formula C15H21ClN2O2 B2722032 1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride CAS No. 2320923-34-8

1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride

Cat. No.: B2722032
CAS No.: 2320923-34-8
M. Wt: 296.8
InChI Key: JLAYUGAFJXKZTM-UHFFFAOYSA-N
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Description

“1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride” is a compound that belongs to a class of dihydrobenz[e][1,4]oxazepin-2(3H)-one compounds . These compounds have been identified as having anthelmintic activity against T. muris, a model for the human parasitic whipworm Trichuris trichiura . This class of molecules has not been previously implicated in nematode control .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a general method for synthesizing similar compounds involves the reaction of 2-aminophenols with alkynones . This method was developed to access benzo[b][1,4]oxazepines, a rare class of benzoxazepine derivatives .

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Applications

The study of heterocyclic compounds like 1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is pivotal in medicinal chemistry. Heterocyclic chemistry is essential for discovering new medicines, particularly those used against diseases lacking effective treatments, such as certain cancers. Research indicates that modifications to the heterocyclic structures can lead to compounds with significant biological efficacy. For example, the exploration of 2,3-Benzodiazepine analogues, which share a similar structural motif with this compound, reveals a variety of derivatives with potential therapeutic applications, including antibacterial properties and the possibility to treat multiresistant pathogens (Földesi, Volk, & Milen, 2018).

Synthetic Methodologies and Drug Discovery

The synthesis and functionalization of compounds like this compound contribute significantly to the field of drug discovery. Research into synthetic methodologies allows for the creation of diverse chemical libraries from simple structural units. This diversity is crucial for identifying new drug candidates. The review of synthetic utilities of o-phenylenediamines, which are relevant for the synthesis of benzimidazoles, quinoxalines, and benzodiazepines, underlines the importance of innovative synthetic approaches in discovering compounds with potential drug-like properties (Ibrahim, 2011).

Environmental Considerations and Degradation

The environmental persistence and degradation of pharmaceutical compounds, including those related to this compound, is a growing field of study. Understanding the fate of these compounds in water treatment processes and their potential to form resistant by-products is critical for assessing their environmental impact. Studies on the occurrence, fate, and transformation of benzodiazepines in aquatic environments provide insight into the challenges and methodologies for removing pharmaceutical contaminants from the environment (Kosjek et al., 2012).

Future Directions

The future directions for “1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride” and related compounds could involve further optimization to improve potency and pharmacokinetic properties with the aim of developing a clinical agent . Additionally, these compounds could be developed into an oral anthelmintic or a therapeutic that acts in the environment to interrupt the parasite lifecycle .

Properties

IUPAC Name

1-benzyl-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c18-15-11-19-10-13-8-16-7-6-14(13)17(15)9-12-4-2-1-3-5-12;/h1-5,13-14,16H,6-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAYUGAFJXKZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1N(C(=O)COC2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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